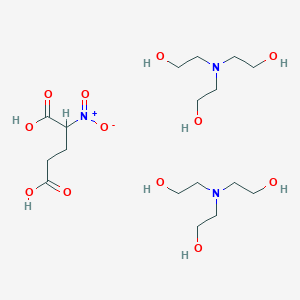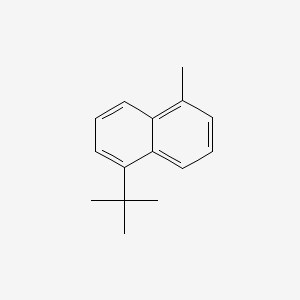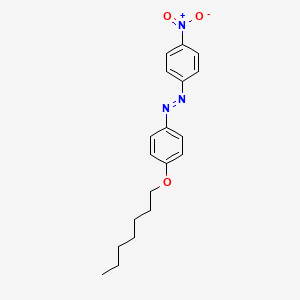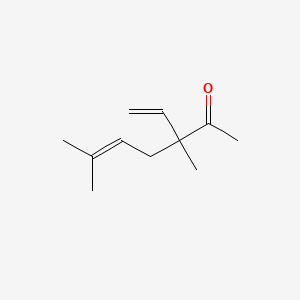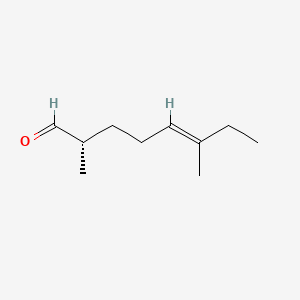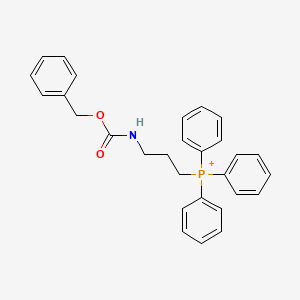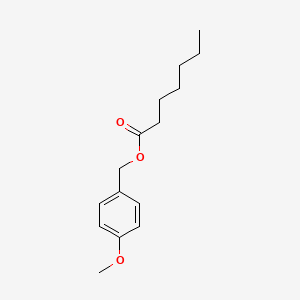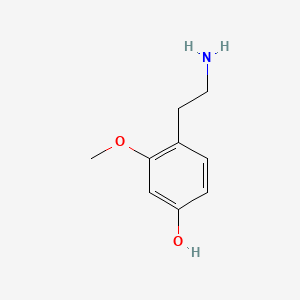
Phenol, 4-(2-aminoethyl)-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-3-methoxy- can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent, such as ethanol.
- Add 2-bromoethylamine hydrobromide and a base, such as potassium carbonate.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(2-aminoethyl)-3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(2-aminoethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the benzene ring.
Scientific Research Applications
Phenol, 4-(2-aminoethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(2-aminoethyl)-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.
Comparison with Similar Compounds
Phenol, 4-(2-aminoethyl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(2-aminoethyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Phenol, 4-(2-aminoethyl)-2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
Phenol, 4-(2-aminoethyl)-3-hydroxy-: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of Phenol, 4-(2-aminoethyl)-3-methoxy- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
3965-92-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
PCRGOGUXNSLMNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



